(S)-1-Aminobutan-2-ol
Overview
Description
(S)-1-Aminobutan-2-ol is an organic compound with the molecular formula C4H11NO It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) configuration indicates the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-1-Aminobutan-2-ol can be synthesized through several methods. One common approach involves the reduction of (S)-1-Aminobutan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Another method involves the asymmetric synthesis using chiral catalysts or starting materials to ensure the desired (S) configuration. This approach often employs chiral auxiliaries or ligands to induce the stereoselectivity required for the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. Continuous flow reactors and optimized reaction conditions are often employed to maximize yield and purity. Additionally, purification techniques such as distillation or crystallization are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Aminobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-1-Aminobutan-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of butylamine.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: (S)-1-Aminobutan-2-one
Reduction: Butylamine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
(S)-1-Aminobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with specific chiral requirements.
Industry: this compound is used in the production of fine chemicals and as a solvent or reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-Aminobutan-2-ol depends on its specific application. In biochemical pathways, it may act as a substrate or intermediate, interacting with enzymes and other molecular targets. Its chiral nature allows it to participate in stereospecific reactions, influencing the outcome of biochemical processes.
Comparison with Similar Compounds
(S)-1-Aminobutan-2-ol can be compared with other similar compounds such as:
®-1-Aminobutan-2-ol: The enantiomer of this compound, which has the opposite spatial arrangement of atoms.
1-Aminobutan-2-one: The oxidized form of this compound.
Butylamine: The reduced form of this compound.
The uniqueness of this compound lies in its specific (S) configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other related compounds.
Properties
IUPAC Name |
(2S)-1-aminobutan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-2-4(6)3-5/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODLUXHSIZOKTG-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314130 | |
Record name | (2S)-1-Amino-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30608-63-0 | |
Record name | (2S)-1-Amino-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30608-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-Amino-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-aminobutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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